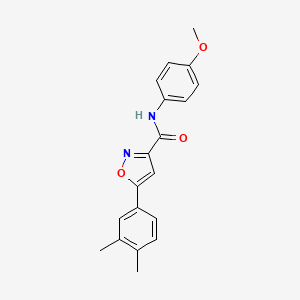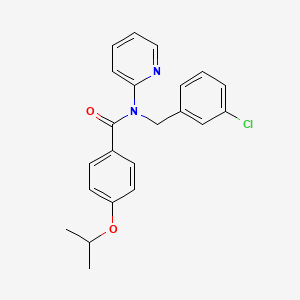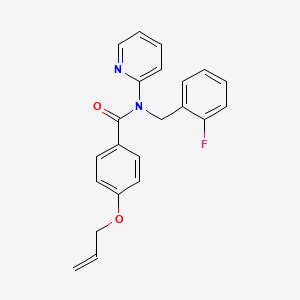![molecular formula C15H28N2O2 B14986959 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide](/img/structure/B14986959.png)
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is a chemical compound that features a morpholine ring attached to a cyclohexyl group, which is further linked to a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide typically involves the reaction of morpholine with cyclohexylmethyl chloride to form the intermediate N-(cyclohexylmethyl)morpholine. This intermediate is then reacted with butanoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the cyclohexyl group, potentially converting it to a cyclohexane derivative.
Substitution: The compound can participate in substitution reactions, especially at the amide and morpholine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various alkylating agents and nucleophiles can be employed under appropriate conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Alkylated or substituted morpholine and amide derivatives.
科学的研究の応用
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and cyclohexyl group may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- N-(cyclohexylmethyl)morpholine
- N-(butyl)morpholine
- N-(cyclohexyl)butanamide
Comparison: N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide is unique due to the presence of both a morpholine ring and a butanamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C15H28N2O2 |
|---|---|
分子量 |
268.39 g/mol |
IUPAC名 |
N-[(1-morpholin-4-ylcyclohexyl)methyl]butanamide |
InChI |
InChI=1S/C15H28N2O2/c1-2-6-14(18)16-13-15(7-4-3-5-8-15)17-9-11-19-12-10-17/h2-13H2,1H3,(H,16,18) |
InChIキー |
IARLFSSGABTZPC-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NCC1(CCCCC1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(1-hydroxy-2-{4-[(tricyclo[3.3.1.1~3,7~]dec-1-ylamino)methyl]phenoxy}ethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986876.png)
![Ethyl 4-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}benzoate](/img/structure/B14986882.png)

![2-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B14986897.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B14986899.png)
![2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14986912.png)
![N-(2-chlorophenyl)-2-(ethylsulfonyl)-5-[(4-fluorobenzyl)(furan-2-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B14986922.png)


![N-(3-cyanophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B14986934.png)
![Ethyl 5-acetyl-2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B14986937.png)

![5-chloro-3-methyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14986952.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14986956.png)
